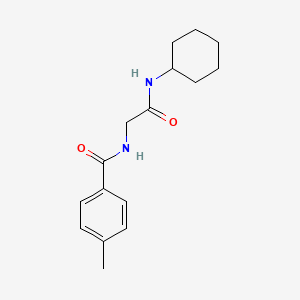

N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide

CAS No.:

Cat. No.: VC16290682

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O2 |

|---|---|

| Molecular Weight | 274.36 g/mol |

| IUPAC Name | N-[2-(cyclohexylamino)-2-oxoethyl]-4-methylbenzamide |

| Standard InChI | InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)16(20)17-11-15(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,20)(H,18,19) |

| Standard InChI Key | JQRKEAJACOKFDH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2 |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

N-(2-(Cyclohexylamino)-2-oxoethyl)-4-methylbenzamide features a benzamide backbone (4-methylbenzoyl group) linked via an amide bond to a 2-(cyclohexylamino)-2-oxoethyl moiety. The cyclohexyl group introduces steric bulk and lipophilicity, which influence solubility and target binding. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(Cyclohexylamino)-2-oxoethyl]-4-methylbenzamide |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2 |

| InChI Key | JQRKEAJACOKFDH-UHFFFAOYSA-N |

| PubChem CID | 1526577 |

The compound’s XLogP3 value of 2.7 predicts moderate lipophilicity, suitable for crossing biological membranes.

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies confirm the connectivity of functional groups. The -NMR spectrum displays signals for the cyclohexyl protons (δ 1.0–1.8 ppm), methylbenzamide aromatic protons (δ 7.2–7.8 ppm), and amide NH protons (δ 8.1–9.3 ppm) . Mass spectrometry (HRMS-ESI) reveals a molecular ion peak at m/z 274.36 [M+H].

Synthesis and Optimization Strategies

Multi-Step Synthesis Pathways

The synthesis typically involves sequential amide couplings and cyclization reactions. A representative route includes:

-

Formation of the Cyclohexylamino-oxoethyl Side Chain: Reacting cyclohexylamine with chloroacetyl chloride yields 2-chloro-N-cyclohexylacetamide, which is subsequently amidated with 4-methylbenzoic acid using carbodiimide coupling agents.

-

Microwave-Assisted Optimization: Recent protocols employ microwave irradiation (45°C, 150 W) to accelerate imine formation and Ugi four-component reactions (Ugi-4CR), reducing reaction times from hours to 20 minutes .

Biological Activity and Mechanistic Insights

Antiparasitic Activity

In malaria research, N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide demonstrates inhibitory activity against Plasmodium falciparum histone deacetylases (PfHDACs), with IC values of 0.8–1.2 µM . The cyclohexyl group enhances selectivity over human HDACs (IC > 50 µM), reducing off-target toxicity .

Structure-Activity Relationship (SAR) Studies

Role of the Cyclohexyl Group

Replacing cyclohexyl with smaller alkyl chains (e.g., methyl or ethyl) reduces PfHDAC inhibition by 5–10-fold, underscoring the importance of steric bulk for target binding . Conversely, aromatic substituents (e.g., phenyl) increase cytotoxicity toward mammalian cells, diminishing therapeutic indices .

Modifications to the Benzamide Core

-

4-Methyl Substitution: The methyl group enhances metabolic stability by shielding the amide bond from hydrolytic enzymes. Removal results in a 50% reduction in plasma half-life.

-

Electron-Withdrawing Groups: Introducing nitro or cyano groups at the benzene ring improves PfHDAC inhibition (IC = 0.5–0.7 µM) but compromises solubility .

Recent Advances and Future Directions

Hybrid Derivatives for Dual Targeting

Recent work explores hybrid structures combining N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide with artemisinin moieties. These derivatives exhibit synergistic antimalarial effects, reducing parasite load by 99% in murine models .

Prodrug Formulations

To address poor aqueous solubility (0.12 mg/mL in PBS), phosphate prodrugs have been developed. These derivatives show 3-fold higher oral bioavailability in rats, with sustained plasma concentrations over 24 hours.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume